molecular formula C21H17N5O2 B2544061 N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide CAS No. 1206992-66-6

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide

Cat. No.: B2544061
CAS No.: 1206992-66-6
M. Wt: 371.4
InChI Key: FFIYVMNQHUNOHA-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide is a complex organic compound that features a benzimidazole moiety, an acetamido group, and a picolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The acetamido group can be introduced through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base . The final step involves coupling the benzimidazole derivative with picolinic acid or its derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce benzimidazole amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both acetamido and picolinamide groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[2-[[2-(benzimidazol-1-yl)acetyl]amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-20(13-26-14-23-17-9-3-4-11-19(17)26)24-15-7-1-2-8-16(15)25-21(28)18-10-5-6-12-22-18/h1-12,14H,13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIYVMNQHUNOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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